molecular formula C17H16O B14312316 1,4-Diphenylpent-2-en-1-one CAS No. 114245-62-4

1,4-Diphenylpent-2-en-1-one

Cat. No.: B14312316
CAS No.: 114245-62-4
M. Wt: 236.31 g/mol
InChI Key: WZOSMADLLRPLTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylpent-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylpent-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols .

Scientific Research Applications

1,4-Diphenylpent-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, including as an antidiabetic and anti-inflammatory agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 1,4-Diphenylpent-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling. The compound can also interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenylpent-2-en-1-one is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications in various fields further distinguishes it from other similar compounds .

Properties

CAS No.

114245-62-4

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1,4-diphenylpent-2-en-1-one

InChI

InChI=1S/C17H16O/c1-14(15-8-4-2-5-9-15)12-13-17(18)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

WZOSMADLLRPLTN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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